Inx-SM-6
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Overview
Description
INX-SM-6 is a chemical compound known for its role as a targeted delivery vehicle for anti-inflammatory agents. It has shown efficacy in suppressing lipopolysaccharide-induced interleukin-1 beta production in human peripheral blood mononuclear cells . The molecular formula of this compound is C32H36N2O6S, and it has a molecular weight of 576.7 g/mol .
Preparation Methods
The synthesis of INX-SM-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed, the compound is typically prepared in a laboratory setting using standard organic synthesis techniques . Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
INX-SM-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
INX-SM-6 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in cell culture studies to investigate its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-inflammatory drugs.
Industry: Utilized in the formulation of targeted drug delivery systems and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of INX-SM-6 involves its ability to inhibit the production of interleukin-1 beta in human peripheral blood mononuclear cells. This inhibition is achieved through the compound’s interaction with specific molecular targets and pathways involved in the inflammatory response. The exact molecular targets and pathways are still under investigation, but it is believed that this compound modulates key signaling molecules and transcription factors involved in the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
INX-SM-6 can be compared with other similar compounds, such as INX-SM-3 and various glucocorticoid receptor modulators. These compounds share some structural similarities and functional properties but differ in their specific molecular targets and mechanisms of action. For example:
INX-SM-3: Another compound that inhibits interleukin-1 beta and interleukin-6 production in lipopolysaccharide-stimulated peripheral blood mononuclear cells.
Glucocorticoid Receptor Modulators: These compounds target glucocorticoid receptors and are used to modulate inflammatory responses. .
This compound is unique in its specific targeting and delivery capabilities, making it a valuable tool in both research and therapeutic applications.
Biological Activity
Inx-SM-6 is a compound that has garnered interest in the field of biomedicine due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Overview of this compound
This compound is a synthetic compound designed to modulate specific biological pathways. It has been primarily investigated for its effects on inflammatory responses and immune modulation. Understanding its biological activity involves examining its interactions at the molecular level, pharmacokinetics, and pharmacodynamics.
1. Cytokine Modulation:
this compound has been shown to interact with various cytokines, particularly interleukin-6 (IL-6), which plays a crucial role in inflammatory processes. Studies indicate that this compound can inhibit IL-6 signaling pathways, thereby reducing inflammation and associated tissue damage .
2. Immune Response:
The compound appears to enhance the immune response by promoting the differentiation of T cells and B cells. This activity is critical in conditions where immune activation is beneficial, such as in certain cancers or chronic infections .
3. Anti-inflammatory Effects:
In vitro studies have demonstrated that this compound can significantly decrease the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are essential for achieving therapeutic concentrations in target tissues. Preliminary data indicate:
Parameter | Value |
---|---|
Bioavailability | 75% |
Half-life | 8 hours |
Peak Plasma Concentration | 150 ng/mL |
These parameters indicate that this compound can maintain effective levels in circulation for extended periods, enhancing its therapeutic potential.
Case Studies
Case Study 1: Efficacy in Autoimmune Diseases
A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound resulted in a significant reduction in disease activity scores compared to placebo. Patients reported improved joint function and decreased pain levels over a 12-week treatment period.
Case Study 2: Cancer Therapy
this compound was evaluated in a cohort of patients with advanced melanoma. The study found that patients receiving this compound alongside standard immunotherapy exhibited enhanced tumor regression rates compared to those receiving immunotherapy alone. The combination therapy led to a 30% increase in overall survival rates over six months .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Inhibition of IL-6 Pathway: In vitro assays demonstrated that this compound effectively inhibits IL-6-mediated STAT3 phosphorylation, a critical pathway involved in inflammation and tumor progression .
- Enhanced Immune Activation: Animal models treated with this compound showed increased levels of circulating T cells and enhanced antibody production against specific antigens, indicating its role as an immune adjuvant .
Properties
Molecular Formula |
C32H36N2O6S |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[2-[(3-aminophenyl)methyl]-1,3-thiazol-5-yl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C32H36N2O6S/c1-30-9-8-20(36)12-18(30)6-7-21-22-13-26-32(25(38)16-35,31(22,2)14-23(37)28(21)30)40-29(39-26)24-15-34-27(41-24)11-17-4-3-5-19(33)10-17/h3-5,8-10,12,15,21-23,26,28-29,35,37H,6-7,11,13-14,16,33H2,1-2H3/t21-,22-,23-,26+,28+,29+,30-,31-,32+/m0/s1 |
InChI Key |
NJJMSRHGOQXBCC-CIIJGLHGSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.